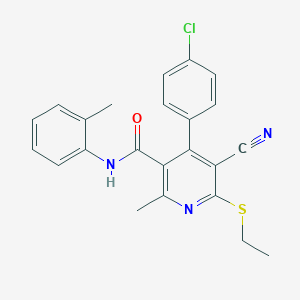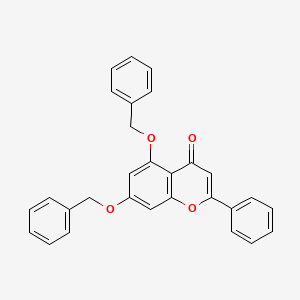
N-(2-benzylphenyl)-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(2-benzylphenyl)-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide, commonly known as BMQ, is a synthetic compound that belongs to the quinolinecarboxamide family. BMQ has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Applications De Recherche Scientifique
BMQ has been studied for its potential applications in a variety of scientific research fields, including pharmacology, biochemistry, and medicinal chemistry. BMQ has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities in vitro and in vivo. BMQ has also been studied for its potential applications in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of BMQ is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways involved in inflammation and oxidative stress. BMQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are inflammatory mediators. BMQ has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
BMQ has been shown to exhibit a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. BMQ has been shown to reduce the production of ROS and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). BMQ has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, BMQ has been shown to inhibit the growth and proliferation of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BMQ in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. BMQ is also relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of using BMQ in lab experiments is its relatively low potency compared to other compounds with similar activities. In addition, the mechanism of action of BMQ is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on BMQ. One area of research could be to further elucidate the mechanism of action of BMQ and to identify its molecular targets. Another area of research could be to investigate the potential applications of BMQ in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could be conducted to optimize the synthesis method of BMQ and to develop more potent analogs of BMQ with improved activities.
Conclusion:
In conclusion, BMQ is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. BMQ has been shown to exhibit a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. While there are some limitations to using BMQ in lab experiments, there are also several potential future directions for research on BMQ that could lead to new discoveries in the field of medicinal chemistry.
Propriétés
IUPAC Name |
N-(2-benzylphenyl)-6-methyl-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O/c1-20-14-15-26-23(17-20)24(19-28(31-26)27-13-7-8-16-30-27)29(33)32-25-12-6-5-11-22(25)18-21-9-3-2-4-10-21/h2-17,19H,18H2,1H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUKEXXLCMGDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=CC=C3CC4=CC=CC=C4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B4669880.png)

![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4669900.png)

![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4669909.png)



![5-(5-ethyl-2-thienyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4669966.png)
![4-[(4-bromophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B4669967.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4669974.png)
![1-(4-fluorophenyl)-4-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4669981.png)
![3-({2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4669985.png)
![5-ethyl-3-(3-hydroxyphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4669995.png)
